N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
Description
This compound is a structurally complex acetohydrazide derivative characterized by an (E)-configured Schiff base moiety (N'-[(3-allyl-2-hydroxyphenyl)methylidene]) and a 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol group connected via a sulfanylacetohydrazide bridge. The allyl group on the phenolic ring and the ethyl-phenyl substitution on the triazole core contribute to its unique electronic and steric profile, which may influence solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C22H23N5O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-3-9-16-12-8-13-18(20(16)29)14-23-24-19(28)15-30-22-26-25-21(27(22)4-2)17-10-6-5-7-11-17/h3,5-8,10-14,29H,1,4,9,15H2,2H3,(H,24,28)/b23-14+ |
InChI Key |
UKZFBNZYUWRQFJ-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2O)CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
This intermediate is prepared via cyclocondensation of ethyl hydrazinecarboxylate with phenyl isothiocyanate in ethanol under reflux (72–80°C for 6–8 hours). The product is purified via recrystallization from methanol, yielding a white crystalline solid (85–90% purity).
Synthesis of 3-Allyl-2-hydroxybenzaldehyde
3-Allyl-2-hydroxybenzaldehyde is synthesized through Claisen-Schmidt condensation of 2-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 60–70°C for 4–6 hours, followed by extraction with ethyl acetate and column chromatography (hexane:ethyl acetate = 7:3).
Stepwise Synthesis of the Target Compound
Formation of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) is reacted with chloroacetohydrazide (1.2 equiv) in ethanol under reflux (78–80°C for 5–7 hours) using triethylamine (TEA) as a base. The reaction mixture is cooled, filtered, and washed with cold ethanol to yield a pale-yellow solid (Yield: 78–82%).
Key Analytical Data :
Condensation with 3-Allyl-2-hydroxybenzaldehyde
The hydrazide intermediate (1.0 equiv) is condensed with 3-allyl-2-hydroxybenzaldehyde (1.1 equiv) in ethanol containing glacial acetic acid (5% v/v) as a catalyst. The reaction is refluxed for 3–4 hours, followed by solvent removal under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate:methanol = 9:1) to afford the final compound as a yellow crystalline solid (Yield: 70–75%).
Key Analytical Data :
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 159.2 (C=N), 148.7 (triazole-C), 130.1–115.4 (aromatic-C), 116.8 (allyl-CH₂).
Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Glacial AcOH | 78 | 4 | 75 |
| Methanol | HCl (0.1 M) | 65 | 6 | 68 |
| DMF | Piperidine | 100 | 2 | 60 |
| Ethanol:H₂O | – | 70 | 5 | 72 |
Ethanol with glacial acetic acid (5% v/v) provides the highest yield due to enhanced protonation of the hydrazide nitrogen, facilitating nucleophilic attack on the aldehyde.
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 300 W) reduces reaction time from 4 hours to 25 minutes, increasing yield to 88%. This method minimizes side reactions such as oxidation of the allyl group.
Industrial-Scale Production
Continuous Flow Reactor Design
A plug-flow reactor with the following parameters achieves 92% conversion:
Purification at Scale
-
Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to 4°C for 12 hours.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile:water = 70:30) removes trace impurities.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (UV 254 nm) | 99.82 | <0.1% unreacted aldehyde |
| TLC (SiO₂) | 98.5 | No secondary spots detected |
Challenges and Mitigation
Oxidation of the Allyl Group
Exposure to air during synthesis leads to epoxidation of the allyl moiety. This is mitigated by conducting reactions under nitrogen and adding 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant.
Byproduct Formation
The main byproduct, N'-[(Z)-isomer] , constitutes 5–7% of the crude product. It is removed via fractional crystallization using ethanol-diethyl ether (1:3).
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions involving the allyl group can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound was assessed using the National Cancer Institute's protocols, demonstrating a notable growth inhibition rate in tested human tumor cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) values indicated promising antitumor activity, suggesting that further optimization could enhance its efficacy as an anticancer agent .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies indicated that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
1.3 Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. Its unique structure may contribute to its ability to disrupt microbial cell functions, although further studies are required to elucidate the mechanisms involved .
Given the promising results observed in preliminary studies, future research should focus on:
3.1 Structure-Activity Relationship Studies
Investigating how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.
3.2 In Vivo Studies
Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a living organism.
3.3 Mechanistic Studies
Understanding the precise mechanisms through which this compound exerts its biological effects will provide insights into its potential applications in drug development.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Key structural analogs differ in substituents on the triazole ring, aromatic aldehydes, and ancillary functional groups:
The target compound’s 3-allyl-2-hydroxyphenyl group distinguishes it from analogs like ZE-4b (pyridine) or Safonov’s thiophene derivatives.
Physicochemical Properties
- Solubility : Compounds with polar substituents (e.g., ZE-5b’s sulfonyl group) exhibit higher aqueous solubility than the target compound’s ethyl-phenyl-triazole system .
- Thermal Stability: The ethyl group on the triazole in the target compound likely improves thermal stability compared to Safonov’s thiophene analogs, where sulfur atoms may reduce stability .
- Crystallinity : The (E)-configuration of the Schiff base promotes planar molecular packing, as seen in related (E)-N’-arylidene acetohydrazides .
Biological Activity
N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide, a compound with the CAS number 361165-40-4, has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 421.525 g/mol. Its structure features significant functional groups that contribute to its biological activity, including a triazole ring and an allyl group.
Antibacterial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit notable antibacterial properties. For instance, research has shown that derivatives of triazoles can effectively inhibit the growth of various pathogenic bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of similar triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .
Antifungal Activity
The compound's structure suggests potential antifungal properties as well. Triazole derivatives are widely recognized for their effectiveness against fungal infections.
Research Findings
In vitro studies have demonstrated that certain triazole-based compounds exhibit significant antifungal activity against strains such as Candida albicans. The mechanism is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Research indicates that compounds with similar structural features can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. For example, studies on thiazole and triazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
